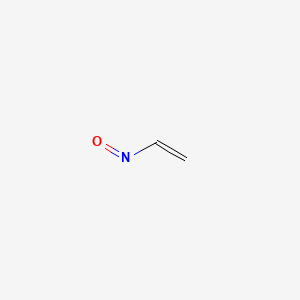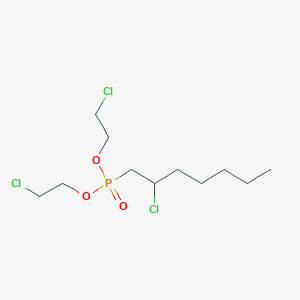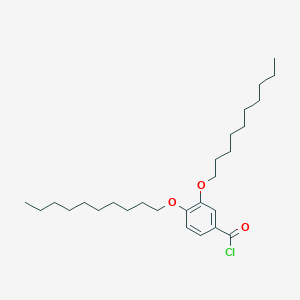
3,4-Bis(decyloxy)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(decyloxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of two decyloxy groups attached to the benzene ring at the 3 and 4 positions, along with a benzoyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(decyloxy)benzoyl chloride typically involves the acylation of 3,4-dihydroxybenzaldehyde with decyl bromide, followed by the conversion of the resulting product to the benzoyl chloride derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(decyloxy)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the benzoyl chloride group can lead to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from oxidation reactions.
Alcohols: Produced from reduction reactions.
Aplicaciones Científicas De Investigación
3,4-Bis(decyloxy)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into liquid crystal elastomers to enhance their properties.
Pharmaceuticals: Potential use in the development of new drug molecules due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(decyloxy)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The decyloxy groups provide hydrophobic characteristics, influencing the compound’s solubility and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Used in similar synthetic applications.
Benzyl Chloride: A simpler compound with similar reactivity but lacking the decyloxy groups.
Uniqueness
3,4-Bis(decyloxy)benzoyl chloride is unique due to the presence of two long alkyl chains (decyloxy groups), which impart distinct physical and chemical properties compared to simpler benzoyl chlorides. These groups enhance the compound’s solubility in organic solvents and its potential for use in material science applications.
Propiedades
Número CAS |
134784-41-1 |
|---|---|
Fórmula molecular |
C27H45ClO3 |
Peso molecular |
453.1 g/mol |
Nombre IUPAC |
3,4-didecoxybenzoyl chloride |
InChI |
InChI=1S/C27H45ClO3/c1-3-5-7-9-11-13-15-17-21-30-25-20-19-24(27(28)29)23-26(25)31-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3 |
Clave InChI |
RYCMHTCBAUIKBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)Cl)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)
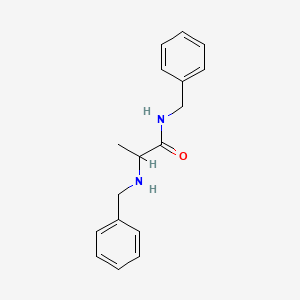

![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
germane](/img/structure/B14265630.png)
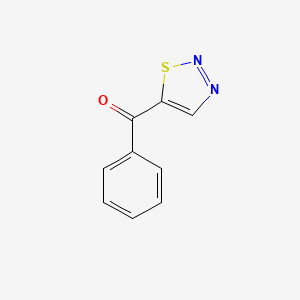


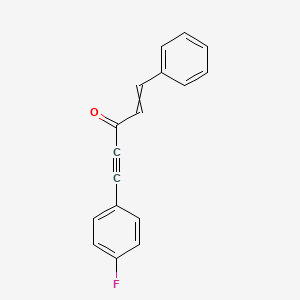
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
